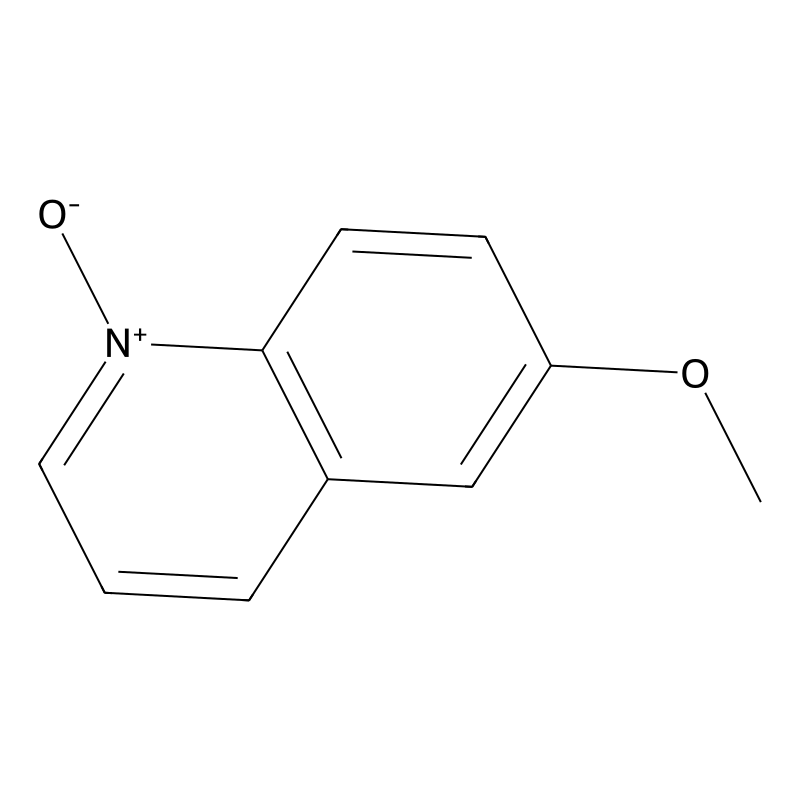

6-Methoxyquinoline N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

Summary of Application: 6-Methoxyquinoline N-oxide is used as a precursor in chemical synthesis

Methods of Application: The specific methods of application can vary widely depending on the desired end product. .

Results or Outcomes: The outcomes of these reactions would be the production of a new compound. .

Fluorescent Zinc and Chlorine Sensors

Summary of Application: 6-Methoxyquinoline is used in the synthesis of fluorescent zinc and chlorine sensors.

Methods of Application: It is likely used in a reaction to create a compound that fluoresces in the presence of zinc or chlorine.

Results or Outcomes: The result is a sensor that can detect the presence of these elements.

Tubulin Polymerization Inhibitors

Summary of Application: 6-Methoxyquinoline is used in the synthesis of 5-Amino-2-aroylquinolines, which are potent tubulin polymerization inhibitors.

Methods of Application: It is likely used in a reaction to create the inhibitor compound.

Results or Outcomes: The result is a compound that can inhibit tubulin polymerization.

Bacterial DNA Gyrase and Topoisomerase Inhibitors

Summary of Application: 6-Methoxyquinoline is used in the synthesis of 3-Fluoro-6-methoxyquinoline derivatives, which are inhibitors of bacterial DNA gyrase and topoisomerase.

Results or Outcomes: The result is a compound that can inhibit bacterial DNA gyrase and topoisomerase.

6-Methoxyquinoline N-oxide is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of approximately 175.19 g/mol. It is characterized by a quinoline structure substituted with a methoxy group at the 6-position and an N-oxide functional group. This compound appears as a solid at room temperature and is soluble in various organic solvents, making it useful in various chemical applications .

The compound has also been studied for its photochemical properties, where it exhibits changes in acidity upon excitation, which can influence its reactivity in photo

Research indicates that 6-Methoxyquinoline N-oxide exhibits various biological activities. It has been noted for its potential antimicrobial properties, particularly against certain bacterial strains. The compound's ability to interact with biological membranes may contribute to its effectiveness as an antibacterial agent .

Moreover, studies have suggested that derivatives of quinoline N-oxides can serve as effective agents in cancer therapy due to their ability to induce apoptosis in cancer cells . The specific mechanisms underlying these effects are still under investigation.

Several methods have been developed for synthesizing 6-Methoxyquinoline N-oxide. One common approach involves the oxidation of 6-methoxyquinoline using oxidizing agents such as hydrogen peroxide or peracids. This method typically yields high purity and good yields of the desired product .

Another synthesis route includes the reaction of 6-methoxyquinoline with nitrogen dioxide under controlled conditions, leading to the formation of the N-oxide. This method is advantageous for producing larger quantities of the compound for research purposes .

6-Methoxyquinoline N-oxide has diverse applications across various fields:

- Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.

- Chemical Research: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.

- Material Science: Investigated for potential use in developing photoactive materials due to its unique photochemical properties .

Interaction studies involving 6-Methoxyquinoline N-oxide have focused on its binding affinity with biological targets. Research indicates that this compound can interact with DNA and proteins, potentially affecting their function. For example, studies have shown that quinoline N-oxides can intercalate into DNA strands, which may contribute to their biological activity and therapeutic potential .

Additionally, investigations into its interactions with various enzymes have revealed insights into its mechanism of action as an antimicrobial agent, suggesting that it may inhibit specific enzymatic pathways critical for bacterial survival .

Several compounds share structural similarities with 6-Methoxyquinoline N-oxide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Methoxyquinoline N-oxide | Methoxy group at the 5-position | Different position of methoxy affects reactivity and biological activity. |

| 7-Methoxyquinoline N-oxide | Methoxy group at the 7-position | Exhibits distinct antimicrobial properties compared to 6-methoxy derivative. |

| Hydroxyquinoline N-oxide | Hydroxy group instead of methoxy | Known for enhanced photochemical properties; used in photoacid applications. |

| 8-Hydroxyquinoline | Hydroxy group at the 8-position | Notable chelating agent; widely used in metal ion extraction processes. |

Each of these compounds possesses unique characteristics that influence their reactivity, biological activity, and applications, thereby distinguishing them from 6-Methoxyquinoline N-oxide while also highlighting the importance of structural variations within this chemical class.

The crystal structure of 6-methoxyquinoline N-oxide dihydrate has been thoroughly characterized through single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁, exhibiting unit cell parameters of a = 5.0000(2) Å, b = 17.1211(6) Å, c = 6.4421(3) Å, and β = 105.864(4)° at 123 K [1]. The unit cell volume is 530.48(4) ų with Z = 2, resulting in a calculated density of 1.322 Mg m⁻³ [1].

The crystallographic refinement achieved excellent statistical parameters with R[F² > 2σ(F²)] = 0.035, wR(F²) = 0.079, and goodness of fit S = 1.05 [1]. Data collection employed an Oxford Gemini S diffractometer with Mo Kα radiation (λ = 0.71073 Å), yielding 1928 independent reflections with 1760 observed reflections having I > 2σ(I) [1].

| Crystal Structure Parameter | Value |

|---|---|

| Formula | C₁₀H₉NO₂·2H₂O |

| Molecular Weight | 211.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Temperature (K) | 123 |

| a (Å) | 5.0000(2) |

| b (Å) | 17.1211(6) |

| c (Å) | 6.4421(3) |

| β (°) | 105.864(4) |

| Volume (ų) | 530.48(4) |

| Z | 2 |

| Density (Mg m⁻³) | 1.322 |

The structure analysis reveals that the title achiral molecule crystallizes in the monoclinic Sohncke space group P2₁, possibly motivated by a chiral environment imposed by the lattice or by the formation of chains of hydrogen-bonding character [1]. The presence of water molecules in the quinolinic structure allows the formation of relatively strong O—H···O hydrogen bonds, thereby stabilizing the crystal system [1].

Comparative Molecular Geometry with Parent Quinoline

The molecular geometry of 6-methoxyquinoline N-oxide demonstrates significant structural modifications compared to the parent quinoline molecule. The N-oxide functional group introduces a formal positive charge on the nitrogen atom and an oxygen atom bearing a formal negative charge, fundamentally altering the electronic distribution and geometric parameters [1].

Key geometric parameters include the N-oxide bond length O1—N1 of 1.338(2) Å, which is characteristic of N-oxide functional groups [1]. The methoxy substituent at position 6 exhibits C—O bond lengths of 1.372(2) Å for O2—C8 and 1.434(2) Å for O2—C10, indicating typical aromatic ether characteristics [1]. The molecular structure displays complete coplanarity between the quinoline ring and the methoxy C5—O2—C10 group, consistent with extended conjugation [1].

| Bond/Angle | X-ray Value | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

|---|---|---|---|

| O1—N1 (Å) | 1.338(2) | 1.2983 | 1.2934 |

| N1—C1 (Å) | 1.343(2) | 1.3022 | 1.3445 |

| N1—C5 (Å) | 1.401(3) | 1.3819 | 1.4031 |

| O1—N1—C1 (°) | 119.62(15) | 120.6939 | 120.986 |

| O1—N1—C5 (°) | 118.10(15) | 118.9222 | 119.5823 |

| C1—N1—C5 (°) | 122.26(17) | 120.3839 | 119.4317 |

Theoretical calculations performed using both Hartree-Fock and density functional theory methods with 6-311++G(d,p) basis sets show that the DFT B3LYP approach provides superior agreement with experimental bond lengths and angles [1]. The comparison demonstrates that the N-oxide modification introduces measurable changes in bond lengths, particularly in the vicinity of the nitrogen atom, while maintaining the overall quinoline framework integrity [1].

Hydrogen Bonding Networks in Crystal Lattices

The crystal structure of 6-methoxyquinoline N-oxide dihydrate exhibits an intricate hydrogen bonding network involving both strong O—H···O interactions and weaker C—H···O contacts [1]. The compound displays relatively strong hydrogen bonds between the methoxyquinoline ring and water molecules, with O···O distances ranging from 2.721(2) to 2.828(2) Å [1].

The hydrogen bonding network consists of six primary interactions: O2W—H4W···O1, O1W—H2W···O1, O1W—H1W···O2W, C3—H3···O2W, O2W—H3W···O1W, and C2—H2···O2 [1]. The geometrical parameters for these interactions demonstrate the systematic nature of the hydrogen bonding pattern.

| Interaction | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O2W—H4W···O1 | 0.85(3) | 1.87(3) | 2.721(2) | 179(3) |

| O1W—H2W···O1 | 0.86(3) | 1.92(3) | 2.774(2) | 178(2) |

| O1W—H1W···O2W | 0.82(3) | 2.00(3) | 2.817(2) | 170(2) |

| C3—H3···O2W | 0.95 | 2.45 | 3.375(2) | 164 |

| O2W—H3W···O1W | 0.86(3) | 1.96(3) | 2.828(2) | 177(2) |

| C2—H2···O2 | 0.95 | 2.46 | 3.404(2) | 176 |

The supramolecular analysis reveals two distinct substructures within the crystal lattice [1]. The first substructure features channels formed by water molecules and the O1 atom of the N-oxide group, where O1 acts simultaneously as a hydrogen-bond acceptor creating a bridging network running along the [1] direction [1]. The second substructure consists of channels formed exclusively by water molecules along the direction, where infinite chains of water molecules interact through relatively strong hydrogen bonds [1].

Hirshfeld Surface Analysis of Non-Covalent Interactions

Hirshfeld surface analysis provides comprehensive insight into the non-covalent interactions governing the crystal packing of 6-methoxyquinoline N-oxide dihydrate [1]. The analysis reveals that the structure has different environments on each side of the molecule, resulting in an asymmetrical Hirshfeld surface [1]. The fingerprint plot analysis demonstrates characteristic features of hydrogen-bonding interactions.

The quantitative analysis indicates that H···H interactions constitute the largest contribution to the Hirshfeld surface at 47.6%, significantly higher than the comparison compound 6-methoxyquinoline N-oxide-hydroquinone 2:1 co-crystal (MQNOHQ) at 39.2% [1]. O···H interactions contribute 11.8% to the surface, comparable to MQNOHQ at 12.8% [1]. These interactions are visualized as red concave surfaces on the Hirshfeld surface, indicating areas of close contact and strong interactions [1].

The two-dimensional fingerprint analysis reveals two sharp peaks characteristic of the most important hydrogen-bond interactions [1]. The lower peak corresponds to interactions where the compound acts as a hydrogen-bond acceptor (O1···H4W—O2, O1···H2W—O1W, and O2···C2—H2), while the upper peak represents donor interactions (C3—H3···O2W) [1]. The H···O distances for the primary O—H···O interactions range from 1.874 to 1.915 Å, which are more elongated than those observed in MQNOHQ (1.670 Å), attributed to their participation in the formation of water channels [1].

| Interaction Type | 6-Methoxyquinoline N-oxide dihydrate | Comparison compound (MQNOHQ) |

|---|---|---|

| H···H contacts (%) | 47.6 | 39.2 |

| O···H interactions (%) | 11.8 | 12.8 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant